2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Description

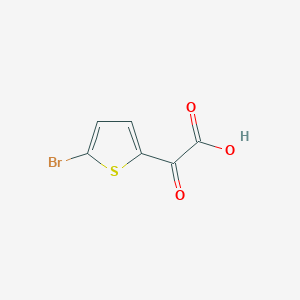

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOPFHUYOWWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(5-Bromothiophen-2-yl)-2-oxoacetic Acid: A Versatile Heterocyclic Building Block

Executive Summary: 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a bifunctional heterocyclic compound featuring a bromothiophene core, an α-keto group, and a carboxylic acid moiety. This unique combination of functional groups makes it a highly valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its structure allows for diverse chemical modifications, positioning it as a key building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, analytical characterization, reactivity profile, and its applications in drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid are crucial for its application in synthesis. These properties dictate the selection of appropriate solvents, reaction conditions, and purification techniques.

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid |

| CAS Number | 139969-33-8 |

| Molecular Formula | C₆H₃BrO₃S |

| Molecular Weight | 235.06 g/mol |

| SMILES | O=C(O)C(=O)c1ccc(Br)s1 |

| InChI Key | SUXVFKHIAPAGTO-UHFFFAOYSA-N |

Chemical Structure

The molecule consists of a thiophene ring brominated at the 5-position and substituted at the 2-position with an oxoacetic acid (α-keto acid) group.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, properties can be inferred from structurally similar compounds and general chemical principles.

| Property | Value / Observation |

| Appearance | Expected to be a white to off-white or pale yellow solid. |

| Melting Point | Not reported. Likely >100 °C, typical for aromatic carboxylic acids. |

| Solubility | Expected to be poorly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. |

| Stability | The thiophene ring is aromatic and generally stable[1]. Halogenated aromatic compounds are typically stable under normal laboratory conditions but may be sensitive to light[2]. Store in a cool, dark, and dry place. |

Synthesis and Purification

The synthesis of α-keto acids can be achieved through various established methods, most commonly via the oxidation of a suitable precursor or through organometallic routes[3].

Retrosynthetic Analysis and Key Synthetic Strategies

A practical and efficient approach for synthesizing 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid involves the oxidation of the corresponding α-hydroxy acid, which can be prepared from 5-bromo-2-thiophenecarboxaldehyde. This multi-step synthesis ensures high purity and good overall yield.

Causality in Experimental Design:

-

Step 1 (Cyanohydrin Formation): 5-Bromo-2-thiophenecarboxaldehyde is a logical starting material. Its reaction with a cyanide source (e.g., NaCN) is a classic method to introduce the required two-carbon acid chain. The aldehyde carbonyl is electrophilic and readily attacked by the cyanide nucleophile.

-

Step 2 (Hydrolysis): The resulting cyanohydrin is then hydrolyzed under acidic conditions. This converts the nitrile group into a carboxylic acid and also ensures the hydroxyl group remains, yielding the α-hydroxy acid intermediate.

-

Step 3 (Oxidation): Selective oxidation of the secondary alcohol of the α-hydroxy acid to a ketone is the final key step. A mild oxidizing agent like manganese dioxide (MnO₂) is chosen to avoid over-oxidation or unwanted side reactions on the sensitive bromothiophene ring.

Detailed Experimental Protocol: Synthesis via Oxidation

This protocol describes a reliable three-step synthesis starting from commercially available 5-bromo-2-thiophenecarboxaldehyde.

Step 1: Synthesis of 2-(5-Bromothiophen-2-yl)-2-hydroxyacetonitrile

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reagents: Dissolve 5-bromo-2-thiophenecarboxaldehyde (10.0 g, 52.3 mmol) in 100 mL of diethyl ether. In a separate beaker, dissolve sodium cyanide (2.8 g, 57.5 mmol) in 20 mL of water.

-

Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the aqueous sodium cyanide solution dropwise over 30 minutes with vigorous stirring.

-

Acidification: After the addition is complete, continue stirring at 0 °C for 1 hour. Then, slowly add 2M hydrochloric acid until the pH of the aqueous layer is ~5. This step protonates the alkoxide to form the cyanohydrin.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude cyanohydrin is typically used in the next step without further purification.

Step 2: Synthesis of 2-(5-Bromothiophen-2-yl)-2-hydroxyacetic acid

-

Setup: Transfer the crude cyanohydrin to a 500 mL round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add 150 mL of concentrated hydrochloric acid. Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Isolation: Cool the reaction mixture to room temperature, then in an ice bath. The product will often precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent like water or an ethanol/water mixture can be performed if higher purity is needed.

Step 3: Oxidation to 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

-

Setup: In a 500 mL flask, suspend the 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid (from the previous step, approx. 50 mmol) in 250 mL of dichloromethane.

-

Oxidation: Add activated manganese dioxide (MnO₂, approx. 2.5 eq, 10.9 g, 125 mmol). The use of a significant excess ensures complete conversion of the alcohol.

-

Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with dichloromethane.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the final product as a solid.

Synthesis Workflow Diagram

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The predicted data below are based on the known spectral properties of thiophenes and α-keto acids.

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (~7.0-8.0 ppm) corresponding to the two protons on the thiophene ring, with a small coupling constant (J ≈ 4 Hz). A broad singlet at >10 ppm for the carboxylic acid proton (exchangeable with D₂O). |

| ¹³C NMR | Signals for four distinct thiophene carbons, with the carbon bearing the bromine atom shifted downfield. Two carbonyl carbons (one for the ketone, ~180-190 ppm; one for the carboxylic acid, ~160-170 ppm). |

| IR (Infrared) | Broad O-H stretch (~2500-3300 cm⁻¹), two distinct C=O stretches (~1720-1780 cm⁻¹ for the keto group and ~1680-1720 cm⁻¹ for the acid), and C-Br stretch (~500-600 cm⁻¹). |

| MS (Mass Spec) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks in ~1:1 ratio). |

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid makes it a powerful synthetic intermediate.

Reactivity Profile

-

α-Keto Acid Moiety: This functional group is highly reactive. The carboxylic acid can be converted to esters, amides, or acid chlorides. The adjacent ketone can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions[4]. This moiety can also act as an acylating agent, often with the loss of CO₂[5].

-

Bromothiophene Ring: The carbon-bromine bond is a key site for functionalization. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings[1][6]. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring.

Role as a Synthetic Intermediate in Medicinal Chemistry

The bromothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds[7][8][9][10]. This compound serves as an ideal starting point for building molecular complexity.

-

Scaffold Elaboration: The bromine atom can be replaced via cross-coupling to build a diverse library of 5-substituted thiophene derivatives.

-

Linker Chemistry: The α-keto acid group can be modified to link the thiophene core to other pharmacophores, for instance, by forming amide bonds with various amines.

Derivatives of thiophene-containing acetic acids have been investigated as potential inhibitors of enzymes like mPGES-1, which are targets for anti-inflammatory and anticancer drugs[11]. Similarly, thiazolidinone derivatives containing substituted heterocycles have shown promise as cytotoxic agents[9]. The title compound is a prime candidate for synthesizing analogs of these and other biologically active molecules.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards as a reactive chemical intermediate and an acid.

-

Hazard Identification: While specific toxicology is not available, it should be handled as a potentially harmful and irritating substance. It may cause skin and eye irritation or burns upon contact[12].

-

Recommended Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with strong oxidizing agents and strong bases.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

-

Storage and Stability: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation[12].

Conclusion

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its well-defined reactive sites—the α-keto acid group and the C-Br bond—allow for predictable and versatile chemical transformations. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers to utilize this powerful building block in the creation of novel and complex molecular architectures.

References

(Please note: URLs are provided for verification and were accessible as of the time of this writing. A direct landing page is prioritized.)

-

From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Namratha B., Shetty Nitinkumar S., D’Souza Janice N. and Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Retrieved February 13, 2026, from [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. Retrieved February 13, 2026, from [Link]

-

α-Keto Acids: Acylating Agents in Organic Synthesis. (2019). ACS Publications. Retrieved February 13, 2026, from [Link]

-

Keto acid. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved February 13, 2026, from [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers in Chemistry. Retrieved February 13, 2026, from [Link]

-

Electronic Supplementary Information 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

3-Bromothiophene. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Synthesis and anticancer activity of novel 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chloro phenylsulfonyl)piperazin-1-yl)phenol. (n.d.). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]

-

Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation. (n.d.). Beilstein Journals. Retrieved February 13, 2026, from [Link]

-

Medicinal chemistry of oxazines as promising agents in drug discovery. (2019). Wiley Online Library. Retrieved February 13, 2026, from [Link]

-

Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2009). PubMed. Retrieved February 13, 2026, from [Link]

-

2-[4-(2-Bromo-5-thienyl)phenyl]-4-methyl-octahydro-1,4-benzoxazin-2-ol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2005). PubMed. Retrieved February 13, 2026, from [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

α-Amino-2,3-dihydro-2-oxo-5-oxazoleacetic acid. (n.d.). CAS Common Chemistry. Retrieved February 13, 2026, from [Link]

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Keto acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-溴噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. isca.me [isca.me]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Stability of 5-bromothiophene-2-glyoxylic acid under ambient conditions

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 5-bromothiophene-2-glyoxylic acid (also known as 5-bromo-α-oxo-2-thiopheneacetic acid). This document is designed for pharmaceutical researchers utilizing this compound as a key intermediate in the synthesis of thiophene-based therapeutics.

Executive Summary & Chemical Profile

5-Bromothiophene-2-glyoxylic acid is a reactive pharmaceutical intermediate characterized by an α-keto acid moiety attached to a halogenated heteroaromatic ring. While the thiophene core provides aromatic stability, the α-keto acid side chain introduces significant susceptibility to decarboxylation and oxidative degradation under ambient conditions.

Effective handling requires strict adherence to cold chain storage (2–8°C) and protection from actinic light, as the compound acts as a photo-labile precursor to 5-bromothiophene-2-carboxaldehyde.

Physicochemical Characterization

| Property | Specification | Stability Implication |

| CAS Number | N/A (Analog: 7311-63-9 for carboxylic acid) | Note: Often synthesized in-situ or custom ordered. |

| Molecular Formula | C₆H₃BrO₃S | MW: 235.06 g/mol |

| Functional Groups | α-Keto Acid, Aryl Bromide | Dual reactivity: Electrophilic carbonyl & labile carboxyl. |

| pKa (Predicted) | ~1.5 – 2.5 (α-keto group effect) | Highly acidic; prone to ionization-driven decomposition. |

| Appearance | Yellow to orange crystalline solid | Color deepening indicates formation of conjugated degradants. |

Intrinsic Stability & Degradation Mechanisms

The stability of 5-bromothiophene-2-glyoxylic acid is governed by the electronic push-pull between the electron-rich thiophene ring and the electron-withdrawing α-keto carboxylate.

Primary Degradation Pathway: Decarboxylation

The most critical instability factor is thermal and photo-induced decarboxylation. The α-keto group facilitates the loss of CO₂, transitioning the molecule into 5-bromothiophene-2-carboxaldehyde .

-

Mechanism: The electron-withdrawing bromine at the 5-position inductively stabilizes the thiophene ring, but the resonance interaction with the carbonyl group lowers the activation energy for CO₂ extrusion, especially under UV irradiation.

Secondary Pathway: Oxidative Decarboxylation

In the presence of atmospheric oxygen or trace peroxides, the α-keto bond undergoes oxidative cleavage, yielding 5-bromothiophene-2-carboxylic acid . This is accelerated by moisture, which promotes the formation of the gem-diol hydrate intermediate.

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes.

Figure 1: Primary degradation pathways showing thermal decarboxylation to the aldehyde and oxidative cleavage to the carboxylic acid.[1]

Experimental Protocols for Stability Assessment

To validate the integrity of your material, do not rely solely on Certificate of Analysis (CoA) dates. Perform the following "Stress Test" protocol upon receipt and before critical GMP steps.

Protocol A: Rapid Purity Validation (HPLC)

This method separates the parent α-keto acid from its two primary degradants (aldehyde and carboxylic acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, improving retention of the acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (thiophene absorption) and 310 nm (α-keto conjugation).

-

Pass Criteria: Purity > 97.0% (Area %).

Protocol B: Forced Degradation Stress Test

Use this workflow to determine the specific handling window for your batch.

-

Control: Store 10 mg sample at -20°C (Reference).

-

Thermal Stress: Incubate 10 mg solid at 40°C for 24 hours.

-

Photo Stress: Expose 10 mg solid to ambient lab light (D65) for 4 hours.

-

Analysis: Dissolve all samples in MeCN:H2O (1:1) and inject immediately via HPLC.

Interpretation:

-

If Aldehyde peak increases > 2% in Photo Stress: Material is strictly light-sensitive.

-

If Carboxylic Acid peak increases > 1% in Thermal Stress: Material is moisture/oxidation sensitive.

Stability Testing Workflow Diagram

Figure 2: Decision logic for raw material qualification using forced degradation.

Storage & Handling Best Practices

Based on the degradation mechanisms identified, the following Standard Operating Procedures (SOP) are mandatory.

Storage Conditions

-

Temperature: Long-term storage at -20°C is preferred; 2–8°C is acceptable for active use (< 1 month).

-

Atmosphere: Store under Argon or Nitrogen . The α-keto group is prone to auto-oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (trace metals can catalyze decarboxylation).

Handling in Synthesis[1][2][3][4]

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) for long durations, as they can form hemiacetals or acetals with the ketone group. Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred.

-

pH Sensitivity: Do not expose to strong bases (pH > 10) for extended periods, as this promotes the "haloform-type" cleavage or polymerization of the thiophene ring.

-

Work-up: Acidify cold (0°C) to precipitate. Do not heat during drying; use vacuum desiccation at room temperature.

References

-

BenchChem. (2025).[2][3] Physical and Chemical Properties of 5-Bromothiophene-2-carboxylic acid. Retrieved from

-

Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: 5-Bromo-2-thiophenecarboxylic acid.[6] Retrieved from

-

National Institutes of Health (NIH). (2020). Studies on the synthesis and stability of α-ketoacyl peptides.[7][8] PMC. Retrieved from

-

Organic Chemistry Portal. (2023). Decarboxylation of α-oxo carboxylic acids. Retrieved from

-

Fisher Scientific. (2025). 5-Bromothiophene-2-carbaldehyde Safety Data Sheet. Retrieved from

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. 5-溴-2-噻吩甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and pKa of Thiophene-Based Oxoacetic Acids: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] For thiophene-based oxoacetic acids, a scaffold of increasing importance in medicinal chemistry, a thorough understanding of their acidic properties is paramount for rational drug design.[2][3] This guide provides a comprehensive exploration of the factors governing the acidity of these molecules, details rigorous experimental and computational methodologies for pKa determination, and offers field-proven insights to aid researchers in the synthesis, analysis, and optimization of these promising compounds.

Introduction: The Convergence of Structure, Acidity, and Therapeutic Potential

The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a versatile five-membered heterocycle that is considered a bioisostere of the benzene ring.[4] This structural similarity allows it to engage in similar biological interactions, yet its unique electronic properties and lipophilicity often lead to improved potency, selectivity, and pharmacokinetic profiles.[4] Consequently, thiophene derivatives are integral components of numerous marketed drugs, including the anti-inflammatory agents tiaprofenic acid and suprofen, and the antiplatelet drug clopidogrel.[2][5][6] The reactivity of the thiophene ring, which is more susceptible to electrophilic substitution than benzene, also provides a versatile handle for synthetic modification.[7][8]

The Oxoacetic Acid Functional Group

The α-oxoacetic acid moiety consists of a carboxylic acid directly attached to a carbonyl group. This arrangement significantly influences the molecule's electronic properties and acidity, making it a key functional group for interacting with biological targets.

Why pKa is a Critical Parameter in Drug Development

The pKa value dictates the charge state of a molecule at a given pH. This, in turn, governs a multitude of properties essential for a successful drug, including:

-

Solubility: The ionization state affects how well a compound dissolves in aqueous environments like the gastrointestinal tract and blood plasma.

-

Absorption and Permeability: The ability of a drug to cross biological membranes (e.g., the gut wall, the blood-brain barrier) is highly dependent on its charge, with neutral species generally being more permeable.

-

Target Binding: The interaction between a drug and its protein target is often mediated by ionic interactions, making the pKa crucial for binding affinity.

-

Metabolism and Excretion (ADME): The overall pharmacokinetic profile is heavily influenced by the molecule's ionization state.[1]

Accurate pKa determination in the early stages of drug discovery enables the selection of candidates with the most promising developability profiles.[9]

Theoretical Framework: Understanding Acidity in Thiophene-Based Oxoacetic Acids

Fundamentals of Acidity and pKa

The acidity of a compound is its ability to donate a proton (H+).[10] This process is an equilibrium reaction, and the acid dissociation constant (Ka) is a quantitative measure of the strength of an acid.[11] For convenience, Ka is typically expressed on a logarithmic scale as pKa, where pKa = -log10(Ka).[12][13] A lower pKa value corresponds to a larger Ka and thus a stronger acid.[12] The equilibrium will always favor the formation of the weaker, more stable acid and base.[10]

Electronic Contributions to Acidity

The acidity of a thiophene-based oxoacetic acid is a composite of several electronic effects:

-

The Carboxylic Acid Group: This is the primary acidic proton. Upon deprotonation, it forms a resonance-stabilized carboxylate anion.

-

The α-Oxo Group: This group is strongly electron-withdrawing through both induction (via the sigma bonds) and resonance. It significantly stabilizes the conjugate base (the carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa) compared to a non-substituted acetic acid.

-

The Thiophene Ring: The sulfur atom in the thiophene ring can donate a lone pair of electrons into the aromatic system, making the ring electron-rich. However, relative to the carboxyl group, the ring acts as an electron-withdrawing substituent, increasing acidity compared to simple aliphatic carboxylic acids.

-

Substituents on the Thiophene Ring: The position and electronic nature of additional substituents on the thiophene ring can dramatically modulate the pKa. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) stabilize the carboxylate anion and increase acidity, while electron-donating groups (e.g., -CH₃, -OCH₃) destabilize the anion and decrease acidity.[14][15]

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[16] This concept has been successfully extended to heterocyclic systems like thiophene to quantify the electronic effects of substituents on properties like acidity.[17][18] The equation is given by:

log(K/K₀) = ρσ

Where:

-

K is the equilibrium constant (Ka) for the substituted compound.

-

K₀ is the equilibrium constant for the unsubstituted compound.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent.

For thiophene carboxylic acids, the 5-position is considered analogous to the para position in benzene, and the 4-position is analogous to the meta position.[19] This framework allows for the prediction of pKa values for novel derivatives based on established substituent constants.[16][17]

Caption: Influence of substituent electronic effects on the acidity of the core structure.

Experimental Determination of pKa Values

While theoretical principles provide a strong foundation, the definitive determination of pKa requires empirical measurement.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and commonly used method for pKa determination due to its accuracy and the availability of automated instruments.[20][21] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[22][23] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal (pH = pKa).[13][22]

This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

1.0 Materials and Reagents:

-

Thiophene-based oxoacetic acid (analyte), pure compound.

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.

-

Standardized 0.1 M Hydrochloric Acid (HCl).

-

Potassium Chloride (KCl) for maintaining ionic strength.

-

High-purity water (Milli-Q or equivalent).

-

Standard pH buffers (e.g., pH 4, 7, and 10).

-

Nitrogen gas, high purity.

2.0 Instrumentation:

-

Automated titrator or manual titration setup.

-

Calibrated pH meter with a combination glass electrode.

-

Magnetic stirrer and stir bar.

-

Volumetric glassware.

3.0 Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (pH 4, 7, 10) to bracket the expected pKa.[22]

-

Sample Preparation:

-

Accurately weigh and dissolve the analyte in high-purity water to a concentration of approximately 1 mM.[21] Causality Note: A concentration of at least 10⁻⁴ M is required to ensure a detectable inflection point in the titration curve.[20][22]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[22] Causality Note: Constant ionic strength minimizes variations in activity coefficients, ensuring the measured pH accurately reflects the hydrogen ion concentration.

-

-

Titration Environment:

-

Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration.[21][22] Causality Note: This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids, especially in neutral-to-high pH ranges.[20]

-

-

Titration Execution:

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not strike them.

-

Begin stirring at a constant rate.

-

Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments of titrant.

-

Record the pH value after each addition, allowing the reading to stabilize. Modern autotitrators perform this step automatically.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first and second derivatives of the titration curve to accurately locate the equivalence point (the peak of the first derivative).

-

The pKa is the pH value recorded at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[22]

-

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Spectrophotometric (UV-Vis) Titration

For compounds that possess a UV-active chromophore near the ionization center, UV-Vis spectrophotometry offers an excellent alternative, particularly for compounds with low solubility or when only small sample quantities are available.[1][20] This method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule have different UV absorption spectra. By measuring the absorbance at a specific wavelength across a series of buffers with known pH values, a sigmoid curve of absorbance vs. pH can be generated, from which the pKa can be determined.[1][24]

Addressing the Challenge of Sparingly Soluble Compounds

Many drug candidates exhibit poor aqueous solubility, which complicates traditional potentiometric titration.[9] In such cases, a cosolvent approach can be employed, where titrations are performed in various mixtures of an organic solvent (e.g., methanol, DMSO) and water.[20] The apparent pKa values obtained in these mixtures are then extrapolated back to 0% cosolvent to estimate the aqueous pKa.[9][20] Other specialized techniques include solubility-based methods and reverse-phase HPLC (RP-HPLC) approaches.[9][23]

Computational Prediction of pKa Values

In silico methods provide a rapid and cost-effective means to estimate pKa values, guiding synthetic efforts and prioritizing compounds for experimental testing.[25]

Quantum Mechanical (QM) Methods

QM methods, such as those based on Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction.[26] While computationally intensive, these approaches can yield highly accurate pKa predictions, especially when combined with appropriate solvent models. However, achieving an accuracy of ±1 pKa unit is a significant challenge, as it requires calculating the Gibbs free energy change to within ±1.36 kcal/mol.[27]

QSPR and Machine Learning (ML) Approaches

Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors (e.g., electronic, topological) to build statistical models that correlate a molecule's structure with its pKa.[26] Modern approaches increasingly leverage machine learning algorithms, such as graph convolutional neural networks (GCNNs), which can be trained on large datasets of known pKa values to predict the acidity of novel compounds with remarkable speed and accuracy.[28]

Caption: Decision workflow comparing experimental and computational pKa strategies.

Data Summary and Interpretation

To illustrate the principles discussed, the following table presents hypothetical but realistic pKa data for a series of 5-substituted thiophene-2-oxoacetic acids. The trends reflect the expected electronic influence of each substituent.

| Substituent (at 5-position) | Substituent Type | Expected Effect on Acidity | Predicted pKa |

| -H (Reference) | Neutral | Baseline | 2.50 |

| -CH₃ (Methyl) | Electron-Donating | Decrease | 2.75 |

| -Cl (Chloro) | Electron-Withdrawing | Increase | 2.20 |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strong Increase | 1.95 |

Note: These values are illustrative and serve to demonstrate the relative effects of substituents.

The data clearly show that the strongly electron-withdrawing nitro group causes the most significant increase in acidity (lowest pKa), while the electron-donating methyl group decreases acidity (highest pKa) relative to the unsubstituted parent compound. This aligns perfectly with the theoretical framework of inductive and resonance effects stabilizing or destabilizing the conjugate base.

Conclusion and Future Perspectives

A comprehensive understanding of the pKa of thiophene-based oxoacetic acids is indispensable for medicinal chemists. The acidity of these compounds is governed by a delicate interplay of electronic effects from the carboxyl group, the α-oxo moiety, the thiophene ring itself, and any peripheral substituents.

This guide has outlined both the gold-standard experimental methods, such as potentiometric titration, and the increasingly powerful computational approaches for determining this crucial parameter. By integrating high-quality experimental data with rapid in silico predictions, drug discovery teams can make more informed decisions, accelerating the optimization of lead compounds and increasing the likelihood of identifying candidates with favorable, drug-like properties. The continued development of machine learning models trained on larger, more diverse chemical datasets promises to further enhance the speed and accuracy of pKa prediction, solidifying its role as a cornerstone of modern drug design.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Clementi, S., Fringuelli, F., Linda, P., Marino, G., Savelli, G., & Taticchi, A. (1973). Use of the Hammett Equation in Substituted Thiophenes. Journal of the Chemical Society, Perkin Transactions 2, (15), 2097-2100. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Use of the Hammett equation in substituted thiophenes. Retrieved from [Link]

-

Jovanovska, S., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 65(1), 17-28. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Mikrochimica Acta, 180(15-16), 15-16. Retrieved from [Link]

-

Sommer, M. S., et al. (2023). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. Retrieved from [Link]

-

Yılmaz, Ç., & Uslu, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

-

Imoto, E., & Motoyama, R. (1954). Studies on the Thiophene Compounds. III. Effects of Substituents on the Dissociation Constants of Thiophenecarboxylic and Thiopheneacetic Acid. Journal of the Chemical Society of Japan, Pure Chemistry Section, 75(2), 127-129. Retrieved from [Link]

-

Shokhin, I., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, September 6). 1c - Find and estimate pKa values [Video]. YouTube. Retrieved from [Link]

-

Jaffé, H. H., & Jones, H. L. (1964). Applications of the Hammett Equation to Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 3, 209-261. Retrieved from [Link]

-

Al-Awadi, N. A., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 8, 582. Retrieved from [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-65. Retrieved from [Link]

-

Ruiz, R., et al. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Visualized Experiments, (46), 2244. Retrieved from [Link]

-

Al-Jamali, N. M. H. (2020). Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. Egyptian Journal of Chemistry, 63(10), 3749-3755. Retrieved from [Link]

-

Organic Chemistry Explained. (n.d.). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]

-

Lee, A., et al. (2022). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Chemistry and Physics, 223(2), 2100344. Retrieved from [Link]

-

MDPI. (2021). Thiophene-Based Compounds. Encyclopedia. Retrieved from [Link]

- Google Patents. (2016). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.

- Google Patents. (2014). CN103992302A - Synthesis process of 2-thiopheneacetic acid.

-

Gronowitz, S. (1985). THIOPHENE AND ITS DERIVATIVES. John Wiley & Sons. Retrieved from [Link]

-

Pharma Eli. (2023). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4343. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

Li, Y., et al. (2013). Improved synthesis of thiophene-2-acetic acid. Journal of Chemical Research, 37(1), 44-46. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry. Retrieved from [Link]

-

Reddit. (2022). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. r/chemistry. Retrieved from [Link]

-

Roszak, R., et al. (2019). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society, 141(45), 18164-18171. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Al-Ghamdi, A. F. A. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Egyptian Journal of Chemistry, 66(13), 23-33. Retrieved from [Link]

-

Campaigne, E. (1961). Electrophilic Substitution of Thiophene and its Derivatives. Journal of Organic Chemistry, 26(1), 1326-1332. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-acetic acid. Retrieved from [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. nbinno.com [nbinno.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. researchgate.net [researchgate.net]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]

- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 12. youtube.com [youtube.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mt.com [mt.com]

- 25. mrupp.info [mrupp.info]

- 26. optibrium.com [optibrium.com]

- 27. reddit.com [reddit.com]

- 28. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-(5-Bromothiophen-2-yl)-2-oxoacetic Acid in Medicinal Chemistry

Executive Summary

This technical guide details the handling, characterization, and synthetic utility of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid (CAS: 530155-22-9), hereafter referred to as 5-Br-TOGA .

In modern drug discovery, 5-Br-TOGA serves as a "bifunctional linchpin." Its structure offers two orthogonal reactive sites: the electrophilic

-

Aldose Reductase Inhibitors (via rhodanine condensation).

-

HCV NS5B Polymerase Inhibitors (via amide coupling).

-

Quinoxalinone Scaffolds (via condensation with 1,2-diamines).

This guide provides validated protocols for its quality control and its transformation into high-value heterocyclic scaffolds.

Chemical Profile & Stability

Before initiating synthesis, the integrity of the starting material must be verified. 5-Br-TOGA is sensitive to oxidative degradation and decarboxylation under basic conditions.

| Property | Specification |

| Chemical Formula | C₆H₃BrO₃S |

| Molecular Weight | 235.06 g/mol |

| Appearance | Light yellow to tan crystalline powder |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |

| pKa (Predicted) | ~1.5 (Carboxylic acid), ~3.0 ( |

| Storage | 2–8°C, Desiccated, Inert atmosphere (Ar/N₂) |

Handling Precaution: The

Strategic Synthetic Pathways

The utility of 5-Br-TOGA lies in its ability to undergo orthogonal functionalization. The following decision tree illustrates the primary synthetic routes available to medicinal chemists.

Figure 1: Divergent synthetic utility of 5-Br-TOGA. The molecule allows for scaffold construction (A), decoration (B), or backbone modification (C).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Thienyl-Quinoxalinone Scaffold

Target Application: Kinase Inhibitor Fragment Synthesis

This reaction exploits the high electrophilicity of the

Reagents:

-

5-Br-TOGA (1.0 eq)

-

o-Phenylenediamine (1.1 eq)

-

Ethanol (Absolute)

-

Acetic Acid (Catalytic, 10 mol%)[1]

Workflow:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Br-TOGA (10 mmol, 2.35 g) in Ethanol (50 mL). The solution should be clear yellow.[1]

-

Addition: Add o-phenylenediamine (11 mmol, 1.19 g) in one portion.

-

Catalysis: Add Glacial Acetic Acid (0.5 mL).

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.1, streaking) should disappear, replaced by a fluorescent product spot (Rf ~0.6).[1]

-

-

Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The quinoxalinone derivative will crystallize.[1]

-

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).

-

Drying: Dry under high vacuum at 45°C for 6 hours.

Expected Yield: 85–92% Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad acid proton and the appearance of aromatic quinoxaline signals (7.5–8.2 ppm).

-

MS (ESI+): m/z = [M+H]+ expected (Calculated: ~307.9).

Protocol B: Suzuki-Miyaura Cross-Coupling on the Acid Scaffold

Target Application: Library Generation for SAR Studies

Performing Suzuki coupling directly on the free acid can be challenging due to catalyst poisoning by the carboxylate.[1] We recommend a Ligand-Optimized Protocol using water-soluble palladium sources or protecting the acid as an ester first. Below is the direct method using S-Phos, which tolerates the free acid.

Reagents:

-

5-Br-TOGA (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(OAc)₂ (5 mol%)

-

S-Phos (10 mol%)

-

K₃PO₄ (3.0 eq)

-

Solvent: Toluene/Water (10:1)

Workflow:

-

Inert Setup: Purge a reaction vial with Argon for 5 minutes.

-

Loading: Add 5-Br-TOGA (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)₂, S-Phos, and K₃PO₄.

-

Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Critical Note: Vigorous stirring is essential for the biphasic system.[1]

-

-

Workup: Acidify carefully with 1M HCl to pH 2 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: The crude product is often a dark oil.[1] Purify via Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Quality Control & Troubleshooting

HPLC Method for Purity Analysis:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[1]

-

Mobile Phase A: Water + 0.1% TFA[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm and 280 nm.

Common Issues & Solutions:

| Observation | Root Cause | Solution |

| Multiple Peaks in HPLC | Hydrate formation (gem-diol) | The |

| Low Yield in Coupling | Decarboxylation | Reaction temperature too high (>110°C) or pH too basic. Use milder bases like K₂CO₃ or switch to the methyl ester form.[1] |

| Dark/Tar Formation | Thiophene oxidation | Ensure strict oxygen-free conditions. Thiophenes are electron-rich and prone to polymerization. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 349115, 5-Bromothiophene-2-carboxylic acid derivatives. Retrieved from [Link]

-

Foroumadi, A., et al. (2006).[1] Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolone derivatives.[2] Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]

-

Di Micco, S., et al. (2018).[1][4] Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents.[5] RSC Advances. Retrieved from [Link]

Sources

- 1. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 2. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Decarboxylation pathways for 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Application Note: Decarboxylation Pathways for 2-(5-Bromothiophen-2-yl)-2-oxoacetic Acid

Part 1: Executive Summary & Strategic Importance

The decarboxylation of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid (also known as 5-bromothiophene-2-glyoxylic acid) is a critical synthetic transformation in the production of 5-Bromothiophene-2-carbaldehyde . This aldehyde serves as a versatile "linchpin" intermediate in the synthesis of pharmaceuticals, particularly for Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic scaffolds found in anti-thrombotic and anti-cancer agents.

While

Key Technical Parameters:

-

Substrate: 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid (MW: 235.05 g/mol )

-

Target Product: 5-Bromothiophene-2-carbaldehyde (MW: 191.05 g/mol )

-

Reaction Type: Thermal Decarboxylation / Protodecarboxylation

-

By-product: Carbon Dioxide (CO

)

Part 2: Mechanistic Pathway & Logic

The transformation proceeds via a thermal extrusion mechanism. Unlike

For heteroaromatic glyoxylic acids, the electron-withdrawing nature of the bromine at the 5-position stabilizes the transition state, facilitating the release of CO

Pathway Visualization

Figure 1: Mechanistic flow of the thermal decarboxylation of 5-bromothiophene-2-glyoxylic acid.

Part 3: Experimental Protocols

Two distinct protocols are provided: Method A for small-scale, rapid synthesis (Neat), and Method B for scalable, controlled production (Solution Phase).

Method A: Thermal Decarboxylation (Neat / Vacuum Distillation)

Best for: Small scale (<5g), rapid isolation, and high purity requirements.

Rationale: Direct heating avoids solvent impurities but requires precise temperature control to prevent polymerization of the aldehyde.

Protocol Steps:

-

Setup: Equip a 25 mL Claisen distillation flask with a thermometer, a capillary bleed (nitrogen), and a vacuum distillation receiver.

-

Loading: Charge the flask with 5.0 g (21.3 mmol) of crude 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid.

-

Catalyst Addition: Add 50 mg (1 wt%) of copper powder (Cu

). Note: Copper acts as a radical scavenger and decarboxylation promoter, lowering the activation energy. -

Heating: Immerse the flask in a pre-heated oil bath or heating mantle at 170–180°C .

-

Reaction: CO

evolution will be vigorous. Maintain temperature until gas evolution ceases (approx. 15–30 mins). -

Isolation: Immediately apply vacuum (10–15 mmHg) and increase bath temperature to 190–200°C .

-

Collection: Distill the product. 5-Bromothiophene-2-carbaldehyde typically distills as a pale yellow oil at 105–110°C (at 12 mmHg) (boiling point varies with vacuum).

-

Crystallization: Upon cooling, the oil may solidify (MP: ~45–47°C).

Method B: Solution-Phase Decarboxylation (High-Boiling Solvent)

Best for: Scale-up (>10g), safety, and reproducible kinetics.

Rationale: Using a high-boiling solvent like Diphenyl Ether or Dibutyl Phthalate acts as a heat sink, preventing localized overheating and charring.

Protocol Steps:

-

Preparation: In a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Solvent System: Add 50 mL of Diphenyl Ether (BP: 258°C).

-

Loading: Add 10.0 g (42.5 mmol) of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid.

-

Degassing: Purge the system with Nitrogen for 10 minutes to remove oxygen (prevents oxidation of the aldehyde to carboxylic acid).

-

Reaction: Heat the mixture to 180–190°C . Stir vigorously.

-

Observation: Monitor the bubble rate (CO

) via a bubbler attached to the condenser outlet.

-

-

Completion: Reaction is complete when gas evolution stops (typically 1–2 hours).

-

Work-up:

-

Cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of saturated Sodium Bisulfite (NaHSO

) solution. Shake vigorously. Mechanism: The aldehyde forms a water-soluble bisulfite adduct, separating it from the organic solvent. -

Wash the organic layer with water (2 x 50 mL). Combine aqueous layers.[1][2]

-

-

Recovery:

-

Basify the aqueous bisulfite layer with Sodium Carbonate (Na

CO -

Extract the liberated aldehyde with Diethyl Ether or Dichloromethane (3 x 50 mL).

-

Dry over anhydrous MgSO

and concentrate in vacuo.

-

Part 4: Data Summary & Quality Control

Table 1: Physicochemical Properties & QC Specifications

| Parameter | Specification | Method |

| Appearance | Pale yellow solid / oil | Visual |

| Melting Point | 45 – 47 °C | Capillary MP |

| Boiling Point | 97 – 100 °C @ 27 mmHg | Vacuum Distillation |

| ¹H NMR (CDCl₃) | 400 MHz NMR | |

| IR Spectrum | 1660–1680 cm⁻¹ (C=O stretch) | FT-IR (Neat) |

| Purity Target | > 97.0% | HPLC (254 nm) |

Troubleshooting Guide:

-

Low Yield: Check for oxidation. If the product contains 5-bromothiophene-2-carboxylic acid, ensure inert atmosphere (N

) is maintained. -

Incomplete Reaction: If starting material remains, increase temperature to 200°C or add fresh Copper catalyst.

-

Dark Product: Indicates polymerization. Distill immediately or store under Argon in the dark.

Part 5: References

-

Organic Syntheses. "2-Thenaldehyde." Org.[1][3][4][5][6] Synth.1950 , 30, 97. Link

-

Campaigne, E. et al. "3-Substituted Thiophenes. III. Antihistaminics of the N-(3-Thenyl)-ethylenediamine Series." Journal of the American Chemical Society, 1948 , 70(11), 3941. Link

-

PubChem. "5-Bromothiophene-2-carbaldehyde Compound Summary." National Library of Medicine. Link

-

Google Patents. "Method for synthesizing 2-thiophene glyoxylic acid."[1] CN110590736A. Link

-

Organic Chemistry Portal. "Decarboxylation Strategies." Link

Sources

Troubleshooting & Optimization

Preventing decarboxylation of alpha-keto acids during heating

Topic: Preventing Decarboxylation of Alpha-Keto Acids During Heating

Welcome to the Alpha-Keto Acid (AKA) Stability Center.

As Senior Application Scientists, we understand that AKAs (e.g., Pyruvic acid, Phenylpyruvic acid,

This guide provides mechanistic insights and validated protocols to preserve the integrity of your alpha-keto acids during synthesis, purification, and storage.

Module 1: The Mechanistic Troubleshooting Guide

Before applying a fix, you must identify the mode of failure. Alpha-keto acids rarely decarboxylate solely due to heat; they usually require a co-conspirator—typically oxygen, transition metals, or photons.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your degradation.

Figure 1: Diagnostic logic for identifying the specific degradation pathway of alpha-keto acids.

Module 2: Critical Failure Points & Solutions

1. The "Hidden" Catalyst: Transition Metals

The Science: Even trace amounts (ppb levels) of

The Solution: Chelation & Inerting

-

Protocol: Add 0.1 - 0.5 mM EDTA to aqueous buffers containing AKAs.

-

Protocol: All heating steps must be performed under

or Argon.

2. The pH Paradox

The Science:

-

Low pH (Free Acid): The protonated free acid (e.g., Pyruvic acid) is volatile and prone to direct thermal decarboxylation to aldehydes.

-

High pH (Basic): Promotes enolization, leading to aldol-like self-condensation (polymerization/browning).

-

Neutral pH (Salt): The carboxylate anion (e.g., Sodium Pyruvate) is the most thermally stable form because the negative charge resonance-stabilizes the molecule against nucleophilic attack, yet lacks the proton required for easy gas-phase decarboxylation.

Data Comparison: Stability at 80°C (1 Hour)

| Form | Conditions | Degradation % | Major Byproduct |

| Free Acid | Neat, Air | ~15-20% | Acetaldehyde + Polymer |

| Free Acid | Aqueous, pH 2 | ~5-10% | Acetaldehyde |

| Na-Salt | Aqueous, pH 7 | < 1% | None (Stable) |

| Ethyl Ester | Organic Solvent | < 2% | None (Stable) |

Module 3: Validated Experimental Protocols

Protocol A: Safe Solvent Removal (Workup)

Use this when isolating an alpha-keto acid from a synthesis reaction.

Objective: Remove solvent without triggering thermal decarboxylation.

-

Salt Formation (Crucial Step):

-

Do not concentrate the free acid to dryness if possible.

-

Add 1.0 equivalent of

or -

Why? The ionic lattice energy of the salt significantly raises the decomposition temperature compared to the free acid.

-

-

Lyophilization (Freeze Drying):

-

If aqueous: Freeze and sublime the water (Lyophilize).

-

Why? Avoids the liquid-phase thermal energy required to break the C-C bond.

-

-

Cold Vacuum Concentration:

-

If organic solvent: Use a rotary evaporator with a bath temperature < 35°C and high vacuum.

-

Pro-Tip: Add a radical inhibitor (e.g., BHT) if the solvent usually contains peroxides (like ethers).

-

Protocol B: The "Protective Group" Strategy

Use this if you must heat the compound above 100°C.

Objective: Temporarily mask the alpha-keto functionality.

-

Oximation:

-

Esterification:

-

Convert the carboxylic acid to a Methyl or Ethyl ester.

-

Why? Esters do not undergo the same decarboxylation mechanism as free acids because they lack the acidic proton necessary for the cyclic transition state.

-

Module 4: Mechanism of Stabilization

The following diagram illustrates why Salt Formation and Chelation are your primary defenses.

Figure 2: Comparison of the unstable metal-complexed pathway vs. the stabilized ionic/chelated state.

Frequently Asked Questions (FAQ)

Q: Can I autoclave alpha-keto acid solutions? A: No. Autoclaving (121°C) will cause significant degradation, primarily through the "browning" (polymerization) pathway and partial decarboxylation.

-

Correct Method: Filter sterilize using a 0.22

PES or PVDF membrane.

Q: My Pyruvic acid turned yellow/brown in the bottle. Is it still good? A: It has likely undergone parapyruvate formation (aldol-condensation).

-

Troubleshooting: Check the purity by HPLC. If the impurity is <5%, you may be able to distill the free acid (under high vacuum) to repurify, but it is often safer to discard and buy fresh Sodium Pyruvate (salt form), which does not brown as easily.

Q: Does light affect stability? A: Yes. Alpha-keto acids are photo-labile. They can undergo decarbonylation (loss of CO) or decarboxylation under UV/Visible light.

-

Requirement: Always store in amber glass or foil-wrapped containers.

Q: I need to run a reaction at 150°C. How do I protect the AKA? A: You cannot use the free acid or salt at this temperature. You must derivatize it. Convert it to an acetal-ester or an oxime before heating, then deprotect post-reaction.

References

-

Master Organic Chemistry. Decarboxylation of Alpha vs Beta Keto Acids. [Link]

-

Journal of Pharmaceutical Sciences. Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide. [Link][2]

-

Journal of the American Chemical Society. Metal Ion-catalyzed Decarboxylation: A Model for an Enzyme System. [Link]

-

The Journal of Physical Chemistry A.pH Dependence of the Aqueous Photochemistry of

-Keto Acids. [Link] -

Chemical Reviews.Synthesis and Properties of the

-Keto Acids. [Link][8]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Decarboxylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Recrystallization Solvents for Thiophene Glyoxylic Acids

Welcome to the Technical Support Center for optimizing the recrystallization of thiophene glyoxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this important class of compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of thiophene glyoxylic acids, offering explanations and actionable solutions.

Q1: My thiophene glyoxylic acid "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid.[1][2][3] This typically occurs when the solute becomes insoluble in the solution at a temperature that is above its melting point.[2] For thiophene glyoxylic acids, which can have relatively low melting points (e.g., 2-thiopheneglyoxylic acid melts at 88-91 °C), this is a frequent challenge.

Causality & Immediate Actions:

-

High Solute Concentration: The solution may be too supersaturated.

-

Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

-

Solution: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also promote slower cooling.[5]

-

-

Inappropriate Solvent Choice: The boiling point of the solvent may be too high, exceeding the melting point of your compound.

-

Solution: Select a solvent or solvent mixture with a lower boiling point.[6]

-

Systematic Troubleshooting Workflow for Oiling Out:

Caption: Troubleshooting workflow for oiling out.

Q2: The crystals of my thiophene glyoxylic acid are very fine and seem impure. How can I improve their quality?

A2: The formation of very small crystals often indicates that the crystallization process occurred too rapidly, trapping impurities within the crystal lattice. The goal is to slow down the crystal growth to allow for the selective incorporation of the desired molecules.

Key Factors Influencing Crystal Size and Purity:

-

Rate of Cooling: As mentioned, slow cooling is paramount for growing larger, purer crystals.[7]

-

Solvent System: The choice of solvent significantly impacts crystal morphology.

-

Single Solvent: If using a single solvent, ensure you are using the minimum amount of hot solvent to dissolve the compound. Excess solvent will reduce your yield.[8]

-

Mixed Solvents: A mixed solvent system, often called a solvent/antisolvent system, can be highly effective.[9] Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[9][10] A few drops of the "good" solvent can then be added to redissolve the precipitate, creating a saturated solution ideal for slow cooling.[9]

-

-

Nucleation: The initiation of crystal formation (nucleation) can be controlled.

-

Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[11][12]

-

Seeding: Adding a single, pure "seed" crystal of the desired compound to the cooled, saturated solution can promote the growth of larger crystals.[5]

-

Q3: I have insoluble impurities in my hot solution. How should I remove them before crystallization?

A3: Insoluble impurities should be removed from the hot solution before cooling to prevent them from being trapped in the crystals. This is achieved through a process called hot filtration.[13][14][15]

Hot Filtration Protocol:

-

Prepare the Filtration Apparatus: Place a stemless or short-stemmed funnel with fluted filter paper over a clean Erlenmeyer flask.[11][13] A stemless funnel is preferred to prevent the product from crystallizing and clogging the stem.[11][13]

-

Preheat the Apparatus: Heat the receiving flask and funnel by pouring a small amount of the hot recrystallization solvent through it. This prevents premature crystallization of the desired compound on the cold surfaces.[13][15]

-

Filter the Hot Solution: While the solution is still boiling, carefully and quickly pour it through the preheated filter paper in portions.[13][15] Keep the solution hot between additions.

-

Rinse: Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining product.[16]

Caption: Experimental workflow for hot filtration.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the selection and optimization of recrystallization solvents for thiophene glyoxylic acids.

Q4: What are the best starting solvents for the recrystallization of thiophene glyoxylic acids?

A4: Thiophene itself is soluble in many organic solvents like ethanol and ether but is insoluble in water.[17][18][19] The presence of the carboxylic acid and glyoxylic acid moieties increases the polarity of the molecule. A good starting point is to test solvents with a range of polarities.

Recommended Solvent Screening Strategy:

-

Polar Protic Solvents: Water can be a good choice, as many carboxylic acids have higher solubility in hot water than in cold water.[8] Ethanol and methanol are also excellent starting points.[4]

-

Polar Aprotic Solvents: Acetone and ethyl acetate are often effective.[20]

-

Nonpolar Solvents: Toluene and hexanes can be useful, particularly as the "poor" solvent in a mixed-solvent system.[20]

-

Mixed Solvents: Common and effective pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[20][21][22]

Solvent Selection Table:

| Solvent Class | Examples | Suitability for Thiophene Glyoxylic Acids |

| Polar Protic | Water, Ethanol, Methanol | Often good "good" solvents due to the carboxylic acid group.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate | Can be effective "good" solvents. |

| Nonpolar Aromatic | Toluene | Can be a "good" solvent, especially for less polar derivatives. |

| Nonpolar Aliphatic | Hexane, Heptane | Typically used as the "poor" solvent (antisolvent).[20] |

| Chlorinated | Dichloromethane | Can be used for extraction and as part of a solvent system.[23] |

Q5: How does the substituent on the thiophene ring affect solvent choice?

A5: The nature of the substituents on the thiophene ring significantly alters the overall polarity of the molecule and, consequently, its solubility in different solvents.

-

Electron-Withdrawing Groups (e.g., -NO2, -CN): These groups increase the polarity of the molecule, potentially increasing its solubility in more polar solvents like alcohols and water.

-

Electron-Donating Groups (e.g., -CH3, -OCH3): These groups decrease the overall polarity, making the compound more soluble in less polar solvents like toluene or ethyl acetate.

-

Halogens (e.g., -Cl, -Br): Halogens increase the molecular weight and can slightly increase polarity. Their effect on solubility should be determined experimentally.

A general principle is "like dissolves like."[8] Match the polarity of your solvent system to the polarity of your specific thiophene glyoxylic acid derivative.

Q6: Can I use a mixed-solvent system at room temperature?

A6: Yes, a multi-solvent recrystallization can sometimes be performed at room temperature, which is particularly useful for compounds that are thermally unstable.[21] The general technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (antisolvent) until turbidity is observed.[21] The solution is then allowed to stand, and slow diffusion at the solvent interface can lead to crystal growth. However, for thiophene glyoxylic acids, which are generally stable, hot recrystallization is typically more efficient and provides better purification.

Q7: What is polymorphism and how can it affect my recrystallization?

A7: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. While the provided search results do not specifically mention polymorphism in thiophene glyoxylic acids, it is a phenomenon to be aware of in pharmaceutical development. The solvent and the rate of crystallization can influence which polymorphic form is obtained. If you suspect polymorphism, characterization by techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) is necessary.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).

- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.).

- 1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7).

- Recrystallization and hot filtration - Safrole. (n.d.).

- Purification by Recrystallization - CUNY. (n.d.).

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.).

- 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7).

- Thiophene - Solubility of Things. (n.d.).

- Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University. (n.d.).

- 2.5: Hot Filtration - Chemistry LibreTexts. (2025, August 20).

- Physicochemical properties of thiophene derivatives - Benchchem. (n.d.).

- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).

- Alternative method of recrystallization at room temperature (using 2 solvents) - ECHEMI. (n.d.).

- Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).

- Solubility of C60 in a Variety of Solvents. (n.d.).

- CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents. (n.d.).

- Oiling Out in Crystallization - Mettler Toledo. (n.d.).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).

- 2-Thiopheneglyoxylic acid 95 4075-59-6 - Sigma-Aldrich. (n.d.).